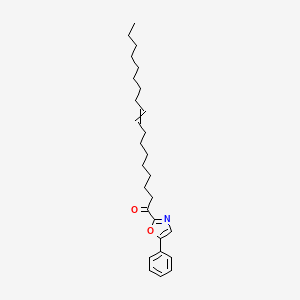
1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of oxazole derivatives, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
The synthesis of 1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting with the appropriate precursors.
Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents.
Major Products:
Scientific Research Applications
1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Phenyl-1,3-oxazol-2-YL)octadec-9-EN-1-one can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
681135-40-0 |
|---|---|
Molecular Formula |
C27H39NO2 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
1-(5-phenyl-1,3-oxazol-2-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(29)27-28-23-26(30-27)24-20-17-16-18-21-24/h9-10,16-18,20-21,23H,2-8,11-15,19,22H2,1H3 |
InChI Key |
JBJNKCWDUQMEEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















